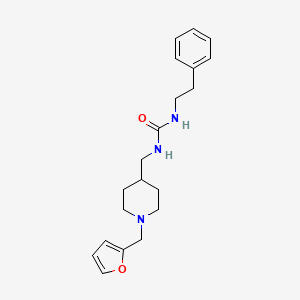

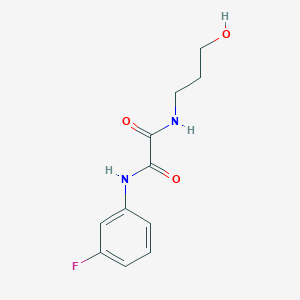

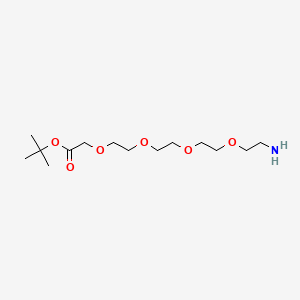

amine CAS No. 1249234-24-9](/img/structure/B2824167.png)

[(3-Chlorophenyl)(pyridin-2-yl)methyl](methyl)amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Chemoselective Alkene Hydrocarboxylation Initiators

Compounds structurally related to "(3-Chlorophenyl)(pyridin-2-yl)methylamine" have been synthesized and assessed for their potential as chemoselective alkene hydrocarboxylation initiators. For example, diphenylphosphino(phenyl pyridin-2-yl methylene)amine has shown promise in this regard, facilitating selective formation of acyl and iminoacyl complexes, which are relevant for the production of esters from CO/ethene under catalytic conditions (Dyer, Fawcett, & Hanton, 2005).

Monoamine Oxidase Inhibitors

Research has identified compounds with a similar backbone as reversible and irreversible inhibitors of monoamine oxidase B (MAO-B), an enzyme associated with neurodegenerative diseases. This highlights potential therapeutic applications for neurological conditions, demonstrating the compound's role in enzyme inactivation mechanisms (Ding & Silverman, 1993).

Antihypertensive Activity

Derivatives of "(3-Chlorophenyl)(pyridin-2-yl)methylamine" have been explored for their antihypertensive properties, indicating potential use in the development of cardiovascular drugs. Such compounds have demonstrated the ability to lower blood pressure in hypertensive rat models, suggesting efficacy in treating hypertension (Bennett et al., 1981).

Fluorescent Sensors

Novel fluorescent dyes based on the pyrazolo[3,4-b]quinoline skeleton, incorporating pyridin-2-ylmethyl components, act as sensors for the detection of inorganic cations. These compounds exhibit significant fluorescence upon binding to cations like lithium, sodium, and zinc, showcasing their application in chemical sensing and analysis (Mac et al., 2010).

Hydrogen Photogeneration Catalysis

A pentadentate aminopyridine ligand, related in function to "(3-Chlorophenyl)(pyridin-2-yl)methylamine", has been used to develop cobalt complexes for photocatalytic hydrogen production. This application demonstrates the compound's potential in renewable energy technologies, specifically in harnessing solar energy for hydrogen gas production (Song et al., 2015).

Safety and Hazards

This compound is classified as having acute toxicity (oral), Category 3, and is toxic if swallowed . Precautionary measures include washing hands, forearms, and face thoroughly after handling, not eating, drinking, or smoking when using this product, and calling a poison center or doctor if swallowed .

Mechanism of Action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that (3-Chlorophenyl)(pyridin-2-yl)methylamine may also interact with various biological targets.

Mode of Action

It’s worth noting that compounds with similar structures have been shown to undergo various chemical reactions, such as suzuki–miyaura coupling , which involves the formation of carbon-carbon bonds. This suggests that (3-Chlorophenyl)(pyridin-2-yl)methylamine may interact with its targets through similar mechanisms.

Biochemical Pathways

Indole derivatives, which share some structural similarities, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that (3-Chlorophenyl)(pyridin-2-yl)methylamine may also affect multiple biochemical pathways.

Pharmacokinetics

Similar compounds, such as indole derivatives, have been found to exhibit broad-spectrum biological activities , suggesting that (3-Chlorophenyl)(pyridin-2-yl)methylamine may also have favorable pharmacokinetic properties.

Result of Action

Similar compounds have been shown to inhibit the production of collagen in vitro , suggesting that (3-Chlorophenyl)(pyridin-2-yl)methylamine may also have significant cellular effects.

Action Environment

It’s worth noting that the synthesis of similar compounds has been shown to be influenced by reaction conditions , suggesting that environmental factors may also play a role in the action of (3-Chlorophenyl)(pyridin-2-yl)methylamine.

properties

IUPAC Name |

1-(3-chlorophenyl)-N-methyl-1-pyridin-2-ylmethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2/c1-15-13(12-7-2-3-8-16-12)10-5-4-6-11(14)9-10/h2-9,13,15H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NORGYAXAFIIMRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(C1=CC(=CC=C1)Cl)C2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1249234-24-9 |

Source

|

| Record name | [(3-chlorophenyl)(pyridin-2-yl)methyl](methyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

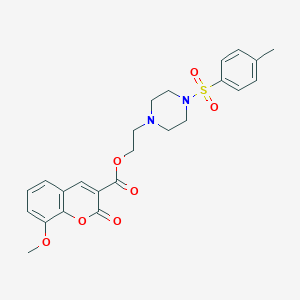

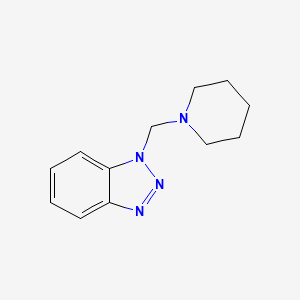

![N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2824084.png)

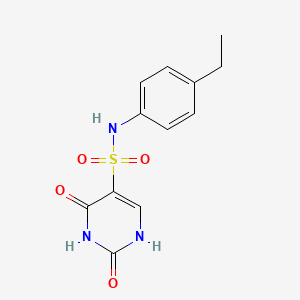

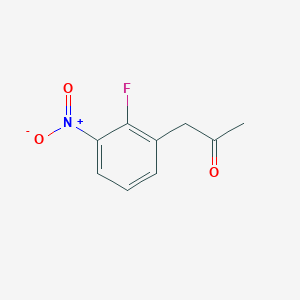

![1-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanoyl)piperidine-4-carbonitrile](/img/structure/B2824086.png)

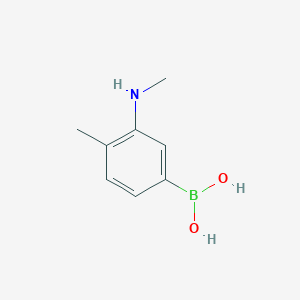

![2-amino-4-(1,3-benzodioxol-5-yl)-7-methyl-5-oxo-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2824090.png)

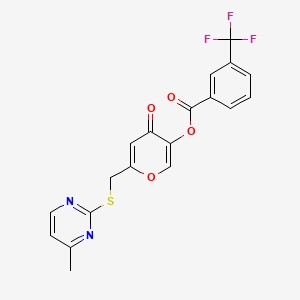

![2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2824093.png)

![4-chloro-1-(4-fluorophenyl)-3-methyl-N-phenethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2824098.png)